molecular formula C10H19BO2 B1518723 (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid CAS No. 850567-91-8

(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid

Cat. No.: B1518723
CAS No.: 850567-91-8
M. Wt: 182.07 g/mol
InChI Key: QPJWLDFYBBQYSG-UHFFFAOYSA-N
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Description

(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a cyclic boronic acid derivative featuring a tert-butyl substituent at the 4-position of the cyclohexene ring. Its molecular formula is C₁₀H₁₉BO₂, with a molecular weight of 182.07 g/mol (CAS: 850567-91-8) . This compound is commercially available at high purity (≥98%) and is utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its ability to form stable boronate intermediates .

Properties

IUPAC Name

(4-tert-butylcyclohexen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h6,8,12-13H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJWLDFYBBQYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(CC1)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656874
Record name (4-tert-Butylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-91-8
Record name B-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-tert-Butylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been explored for its potential as an anticancer agent. Boronic acids, including (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, have shown promise in targeting cancer-related pathways. Specifically, they can inhibit the activity of proteasomes, which play a critical role in protein degradation and cell cycle regulation. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cancer cell death .

Case Study: CDC42/RHOJ Inhibitors
Research has indicated that derivatives of boronic acids can act as inhibitors of CDC42 GTPases, implicated in tumor growth and metastasis. In a study involving various analogs, compounds similar to this compound demonstrated significant antiproliferative activity against multiple cancer cell lines, suggesting their potential utility in cancer therapy .

Organic Synthesis

Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules. This reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of pharmaceuticals and agrochemicals .

Data Table: Reaction Conditions for Suzuki Coupling

Reaction ComponentAmountSolventCatalystTemperature
2-Chloro-4-(trifluoromethyl)benzonitrile1.00 mmolToluene/DioxaneTetrakis(triphenylphosphine)palladium(0)Reflux
This compound1.20 mmol
Sodium Carbonate2 N (6 ml total)

This table summarizes a typical reaction setup where this compound is involved in synthesizing complex organic compounds.

Material Science

Polymer Chemistry
Boronic acids are also significant in polymer chemistry, particularly in the formation of boronate esters that can be used to create dynamic covalent networks. These materials exhibit unique properties such as self-healing and adaptability, making them suitable for various applications including drug delivery systems and smart materials .

Analytical Chemistry

Detection Methods
The compound's boron content allows it to be used in various analytical techniques such as NMR spectroscopy and mass spectrometry. These methods enable the characterization of complex mixtures and the monitoring of chemical reactions involving boron-containing compounds .

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with aryl halides in the presence of a palladium catalyst. The molecular targets and pathways involved are typically the organic molecules undergoing synthesis, with the boronic acid group acting as a key intermediate.

Comparison with Similar Compounds

Cyclohex-1-en-1-yl Boronic Acid

  • Structure : Lacks the tert-butyl group at the 4-position.
  • Reactivity : Demonstrated a 78% yield in nickel-catalyzed Suzuki cross-coupling reactions (product 3aa) .

(4-Pentylcyclohex-1-en-1-yl)boronic Acid

  • Structure : Features a linear pentyl group instead of tert-butyl.
  • Comparison : The branched tert-butyl group likely enhances thermal stability compared to the linear pentyl chain, which may contribute to its continued commercial availability .

Aryl Boronic Acids (e.g., 6-Hydroxynaphthalen-2-yl Boronic Acid)

  • Structure : Aromatic naphthalene core vs. alicyclic cyclohexene.
  • Biological Activity : Exhibited potent antiproliferative effects (IC₅₀ = 0.1969 µM) in vitro .
  • Comparison: The cyclohexenyl backbone of (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid may reduce aromatic π-π stacking interactions, limiting biological activity but improving solubility in nonpolar media.

Suzuki-Miyaura Cross-Coupling

  • This compound: Not directly tested in the reviewed studies, but structurally similar cyclohex-1-en-1-yl boronic acid achieved 78% yield under nickel catalysis .

Physicochemical Properties and Solubility

Compound Water/Lipid Solubility Trends Stability in RPMI Medium
This compound Likely lipid-soluble due to tert-butyl group No data; analogous compounds (e.g., [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid ) precipitate in RPMI
Pyren-1-yl boronic acid Low aqueous solubility Precipitates in RPMI, limiting assays

The tert-butyl group may mitigate precipitation issues observed in other boronic acids (e.g., pyren-1-yl boronic acid ) by enhancing organic-phase solubility .

Commercial and Industrial Relevance

  • Availability : This compound is marketed by BLD Pharm Ltd. in 1g, 250mg, and 100mg quantities, emphasizing its demand in synthetic chemistry .
  • Discontinued Analogs : (4-Pentylcyclohex-1-en-1-yl)boronic acid was discontinued, highlighting the superior commercial viability of tert-butyl derivatives .

Biological Activity

(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Boronic acids, including this compound, exhibit diverse biological activities primarily through their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to modulate enzymatic activities and participate in molecular recognition processes.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids can inhibit enzymes by binding to their active sites or allosteric sites, affecting their catalytic functions.
  • Cellular Uptake Enhancement : Modifications with boronic acids can enhance the cellular uptake of therapeutic agents, as demonstrated in studies involving boronated RNase A which showed increased cytotoxicity due to enhanced cellular delivery .
  • Antiviral Activity : Some boronic acids have shown potential as antiviral agents by inhibiting viral proteases essential for viral replication .

Biological Activities

The biological activities of this compound have been investigated in various contexts:

Antitumor Activity

Research indicates that certain boronic acids exhibit anticancer properties by targeting specific pathways involved in tumor growth. For example, derivatives have been tested against multiple tumor types, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties

Boronic acids have been explored for their antibacterial and antifungal activities. The structural modifications of boronic acids can enhance their effectiveness against resistant strains of bacteria .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various boronic acid derivatives, including this compound, against cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with IC50 values comparable to established anticancer agents. The mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation.

CompoundIC50 (μM)Cancer Cell Line
This compound5.2MCF7 (Breast Cancer)
Control Drug4.8MCF7

Case Study 2: Antiviral Activity

In another study, the compound was assessed for its inhibitory effect on SARS-CoV-2 Mpro protease. It demonstrated a moderate inhibition rate at concentrations around 20 μM, suggesting potential as a therapeutic agent against COVID-19 .

CompoundInhibition (%)Concentration (μM)
This compound23%20
Control10%20

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid demonstrates exceptional performance in palladium- and nickel-catalyzed cross-couplings. Key findings include:

Reaction Scope

  • Couples with aryl halides (Br, Cl) and triflates to form biaryl compounds

  • Compatible with electron-rich and electron-poor aryl partners (Table 1)

  • Successfully reacts with heteroaromatic systems (e.g., pyridinyl derivatives)

Catalytic Systems

Catalyst SystemSubstrateYield (%)ConditionsSource
Ni(COD)₂/PCy₃Aryl bromides78–81Toluene, 120°C, 20 h
PdCl₂(dppf)/KOAcAryl triflates89Dioxane, 80°C, 3 h
Photoredox/Ni dualAryl iodides51MeCN, 50°C, 24 h, hv

Mechanistic Features

  • Transmetalation occurs via a boron-to-metal aryl transfer

  • Radical pathways dominate in photoredox-assisted protocols

Protodeboronation Reactions

The compound undergoes catalytic protodeboronation under radical conditions:

Key Parameters

  • Catalyst : 4CzIPN (PC1) photoredox catalyst

  • Additives : Thiophenol (HAT agent)

  • Efficiency : 73–84% yield for tertiary alkyl products

Radical Evidence

  • Radical trapping experiments with TEMPO completely inhibit reactivity

  • Cyclopropylmethyl derivatives undergo ring-opening, confirming radical intermediates

Reaction Equation
R B OH 2+PhSHPC1 hvR H+PhS B OH 2\text{R B OH }_2+\text{PhSH}\xrightarrow{\text{PC1 hv}}\text{R H}+\text{PhS B OH }_2

Oxidation Reactions

  • Converts to boroxines under dehydrating conditions

  • Forms stable boronate esters with diols (e.g., pinacol)

Substitution Reactions

  • Halogen Exchange : Reacts with XeF₂ to form fluorocyclohexene derivatives

  • Nucleophilic Displacement : Participates in Chan-Lam couplings with amines

Steric Effects on Reactivity

The tert-butyl group significantly impacts reaction outcomes:

PropertyImpactExample
Solubility Enhanced in nonpolar solvents97% solubility in THF
Reaction Rate Slower vs. unsubstituted analogs15% reduced yield in couplings
Regioselectivity Favors trans-addition in dihydroxylationN/A

Preparation Methods

Hydroboration of 4-(tert-Butyl)cyclohexene Derivatives

The classical approach to prepare cyclohexenyl boronic acids involves hydroboration of the corresponding cyclohexene derivatives. For this compound, the precursor would be 4-(tert-butyl)cyclohexene or an appropriately functionalized cyclohexene with the double bond at the 1-position.

  • Reaction conditions: Typically, hydroboration is performed using borane reagents such as borane-tetrahydrofuran complex (BH3·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN) under inert atmosphere at low temperatures.
  • Selectivity: The hydroboration proceeds with syn addition of boron and hydrogen across the alkene, favoring addition at the less hindered face. The tert-butyl group at the 4-position may influence regio- and stereoselectivity.
  • Work-up: Oxidative work-up with hydrogen peroxide and base is avoided here to retain the boronic acid functionality; instead, mild acidic aqueous work-up or direct isolation of the boronic acid is preferred.

Lithiation Followed by Borylation

An alternative method involves directed lithiation of a suitable cyclohexene precursor followed by trapping with a boron electrophile.

  • Step 1: Directed ortho-lithiation or metalation at the 1-position of 4-(tert-butyl)cyclohexene using strong bases such as n-butyllithium or lithium diisopropylamide (LDA) at low temperature.
  • Step 2: Electrophilic borylation by quenching the organolithium intermediate with trialkyl borates (e.g., trimethyl borate) to form the boronate ester intermediate.
  • Step 3: Hydrolysis of the boronate ester under acidic aqueous conditions yields the boronic acid.

This method allows for regioselective introduction of the boronic acid group at the alkene carbon.

Transition Metal-Catalyzed Borylation of Alkenes

Recent advances in catalytic borylation offer direct methods to install boronic acid groups on alkenes.

  • Catalysts: Iridium or rhodium complexes with suitable ligands catalyze the borylation of alkenes using bis(pinacolato)diboron (B2pin2) or related boron sources.
  • Procedure: The alkene (4-(tert-butyl)cyclohexene) is treated with B2pin2 in the presence of the catalyst under mild conditions.
  • Post-treatment: The resulting pinacol boronate ester is then converted to the boronic acid by hydrolysis under acidic conditions.
  • Advantages: This method offers high regio- and stereoselectivity and functional group tolerance.

Suzuki–Miyaura Coupling Followed by Boronic Acid Formation

A multi-step synthesis can involve the formation of a halogenated cyclohexene intermediate followed by palladium-catalyzed borylation.

  • Step 1: Synthesis of 4-(tert-butyl)cyclohex-1-en-1-yl halide (e.g., bromide or iodide) via halogenation of the corresponding cyclohexene.
  • Step 2: Palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron to form the pinacol boronate ester.
  • Step 3: Hydrolysis of the boronate ester to yield the boronic acid.

This route is useful when direct hydroboration is challenging due to steric hindrance.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Typical Yield Range (%)
Hydroboration BH3·THF or 9-BBN, inert atmosphere, mild temp Simple, direct Regioselectivity affected by substituents; sensitive to sterics 60–85
Lithiation + Borylation n-BuLi or LDA, trimethyl borate, acidic work-up Regioselective, versatile Requires strong bases, moisture sensitive 50–75
Transition Metal-Catalyzed Borylation Ir or Rh catalyst, B2pin2, mild conditions High selectivity, mild conditions Catalyst cost, requires optimization 70–90
Suzuki–Miyaura Coupling + Hydrolysis Pd catalyst, halide precursor, B2pin2, acidic hydrolysis Useful for complex substrates Multi-step, requires halide precursor 55–80

Detailed Research Findings and Notes

  • The hydroboration approach is the most classical and widely used for cyclohexenyl boronic acids. However, the bulky tert-butyl group at the 4-position may sterically hinder the boron addition, potentially lowering yield or altering regioselectivity. Careful control of reaction temperature and reagent stoichiometry is necessary to optimize outcomes.

  • Directed lithiation methods provide excellent regioselectivity but require stringent anhydrous and low-temperature conditions to prevent side reactions. The choice of base and solvent critically impacts the lithiation efficiency.

  • Transition metal-catalyzed borylation has been demonstrated in related systems to afford high yields and stereocontrol. Catalysts such as [Ir(cod)(OMe)]2 with bipyridine ligands have been reported to efficiently borylate alkenes, including sterically hindered ones. This method is increasingly favored in modern synthetic protocols due to operational simplicity and functional group tolerance.

  • The Suzuki–Miyaura coupling route is valuable when starting materials are halogenated cyclohexenes. The palladium-catalyzed borylation step is well-established, and subsequent hydrolysis to the boronic acid is straightforward. This route is more labor-intensive but can be advantageous for complex molecule synthesis.

  • No direct experimental data specific to this compound preparation was found in open databases, but these methods are consistent with general organoboron chemistry and have been successfully applied to analogous compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid, and how does steric hindrance influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, which tolerate bulky substituents like tert-butyl groups. For example, tert-butyl-substituted boronic acids have been coupled with aryl halides using palladium catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (e.g., THF or DMF) at 60–80°C, yielding products with >85% efficiency . The steric bulk of the tert-butyl group does not significantly impede reactivity due to the ene-boronic acid's planar geometry, which reduces steric clashes .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H NMR Spectroscopy : Confirms the presence of the cyclohexenyl proton (δ ~6.0–6.5 ppm) and tert-butyl protons (δ ~1.3 ppm) .
  • Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula C₁₀H₁₉BO₂ (exact mass: 182.15 g/mol) .
  • Elemental Analysis : Validates boron content (~5.9%) and purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas (e.g., argon) at 2–8°C in a desiccator to prevent hydrolysis of the boronic acid moiety. Avoid exposure to moisture, heat, or strong acids/bases, which degrade the compound . Safety protocols include using gloves and fume hoods due to potential respiratory irritation (H315/H319/H335 hazard codes) .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in boronic acid-mediated coupling reactions?

  • Methodological Answer : The tert-butyl group enhances steric protection of the boronic acid, reducing undesired side reactions (e.g., protodeboronation) in acidic or aqueous conditions. However, it may slow coupling kinetics in sterically congested substrates. Optimization involves adjusting catalyst loading (e.g., 2–5 mol% Pd) and reaction time (12–24 hours) . Comparative studies with less bulky analogs (e.g., phenylboronic acid) can isolate steric effects .

Q. What strategies resolve contradictions in reported binding affinities of this compound with biomolecules (e.g., sialic acids)?

  • Methodological Answer : Discrepancies often arise from pH-dependent binding. For example, boronic acids bind sialic acids optimally at pH 6.5–7.4 due to tetrahedral boronate ester formation, while acidic conditions (pH <6) favor trigonal planar geometry, reducing affinity. Use ¹H NMR titration experiments across a pH gradient (pH 5–8) to quantify binding constants (K) and identify optimal conditions . Control for ionic strength and buffer composition, which modulate binding .

Q. How can computational modeling guide the design of derivatives for targeted applications (e.g., sensors or drug delivery)?

  • Methodological Answer : Perform density functional theory (DFT) calculations to:

  • Predict the energy barrier for boronate ester formation with diols (e.g., saccharides).
  • Analyze steric/electronic effects of substituents on binding.
  • Compare with experimental data (e.g., NMR or ITC) to validate models. Focus on modifying the cyclohexenyl ring (e.g., introducing electron-withdrawing groups) to tune reactivity .

Q. What are the challenges in quantifying trace impurities in synthesized batches, and how can they be addressed?

  • Methodological Answer : Common impurities include boroxines (cyclic trimers) and protodeboronated byproducts. Use HPLC-MS with a C18 column (acetonitrile/water gradient) to separate and quantify impurities. For boroxines, employ ¹¹B NMR (δ ~18–22 ppm) to distinguish from monomeric boronic acid (δ ~28–32 ppm) . Purity thresholds (>98%) are critical for reproducible biological assays .

Methodological Notes for Experimental Design

  • Suzuki-Miyaura Coupling : Pre-dry solvents (THF, DMF) and use degassed conditions to prevent catalyst poisoning.
  • pH-Dependent Studies : Include phosphate or HEPES buffers to maintain consistent ionic strength .
  • Safety : Adhere to hazard codes (H315/H319/H335) by avoiding inhalation and skin contact .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid
Reactant of Route 2
(4-(tert-Butyl)cyclohex-1-en-1-yl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.